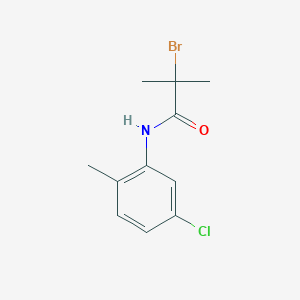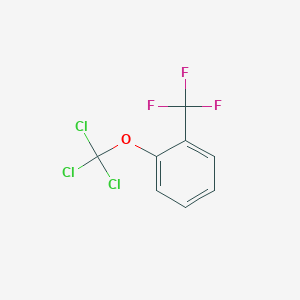
1-(Trichloromethoxy)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound “1-(Trichloromethoxy)-2-(trifluoromethyl)benzene” is a benzene derivative with a trichloromethoxy group at the 1-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trichloromethoxy and trifluoromethyl groups. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Applications De Recherche Scientifique
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs) highlight the importance of benzene derivatives in supramolecular chemistry, leveraging their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These properties are exploited in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatile use of benzene-based compounds in advanced material science (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Significance of Heterocyclic Compounds
The review on heterocyclic compounds bearing the triazine scaffold underscores the pharmacological importance of benzene and its derivatives. Despite the different core structure, the emphasis on synthetic derivatives' wide spectrum of biological activities suggests a potential interest in researching similar activities in compounds like "1-(Trichloromethoxy)-2-(trifluoromethyl)benzene" (Verma, Sinha, & Bansal, 2019).
Material Science Applications
The microwave-assisted synthesis of benzoxazoles derivatives paper points to the significant role of benzene derivatives in material science, particularly for their pharmacological properties and application in dyestuff, polymer industries, agrochemical, and optical brighteners. This reflects the broad utility of benzene-based compounds in various industrial applications (Özil & Menteşe, 2020).
Antimicrobial Agents
The study on p-Cymene, a monoterpene derived from benzene, illustrates the biological activity spectrum of benzene derivatives, including antimicrobial effects. This suggests that structurally or functionally related compounds might also possess significant biological activities, offering a potential research avenue for "1-(Trichloromethoxy)-2-(trifluoromethyl)benzene" (Marchese et al., 2017).
Orientations Futures
The future directions for research on this compound could include exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials, given the importance of the trifluoromethyl group . Additionally, further studies could focus on developing efficient synthetic routes and investigating its physical and chemical properties.
Propriétés
IUPAC Name |
1-(trichloromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-8(10,11)15-6-4-2-1-3-5(6)7(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHTZRBDLTTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230193 | |
| Record name | Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trichloromethoxy)-2-(trifluoromethyl)benzene | |
CAS RN |
1404194-96-2 | |
| Record name | Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(trichloromethoxy)-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
![2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid](/img/structure/B1404419.png)
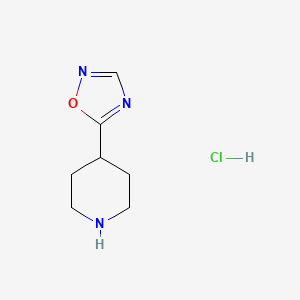
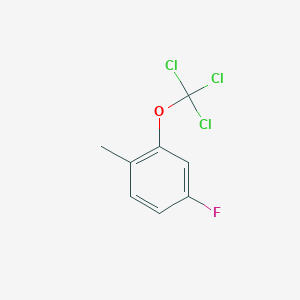
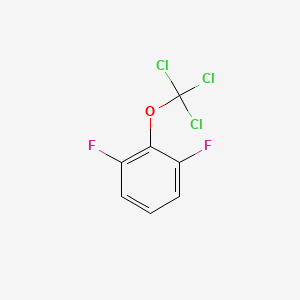
![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)
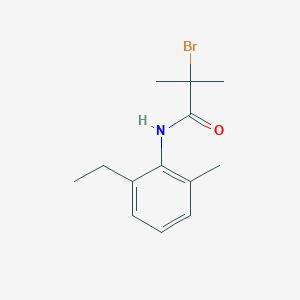
![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404426.png)
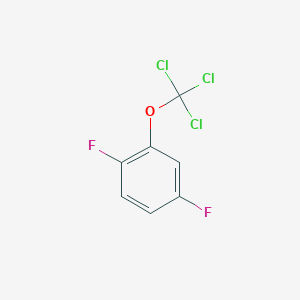
![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
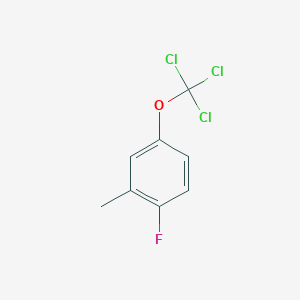
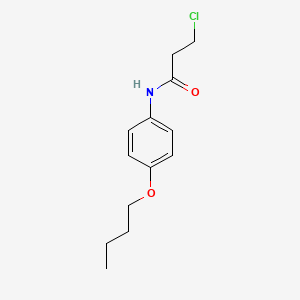
![3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1404437.png)
